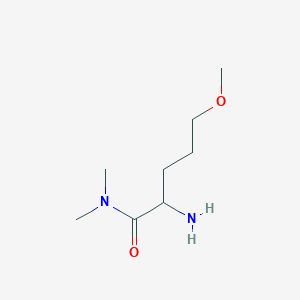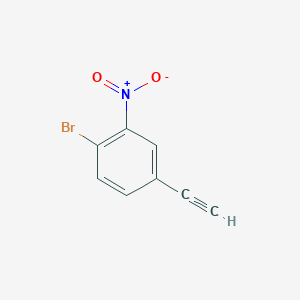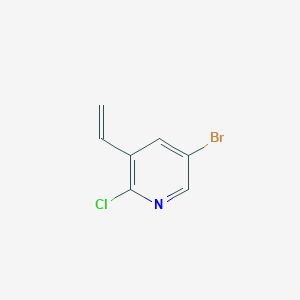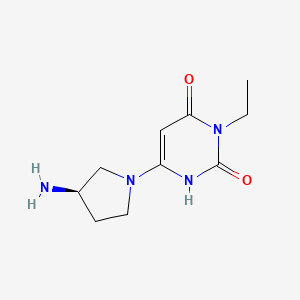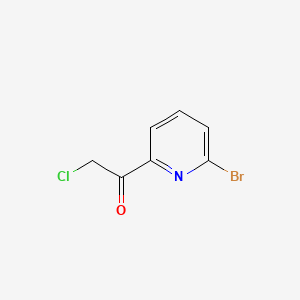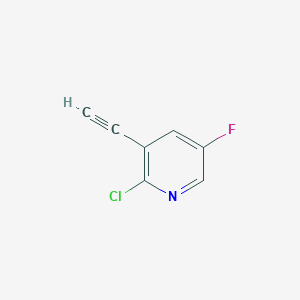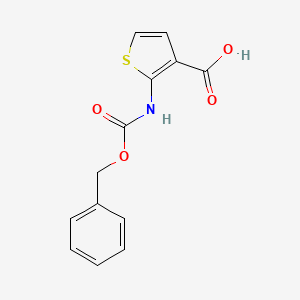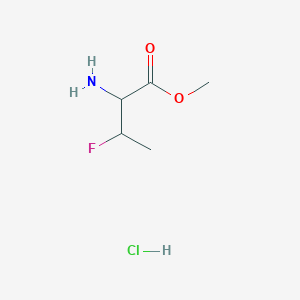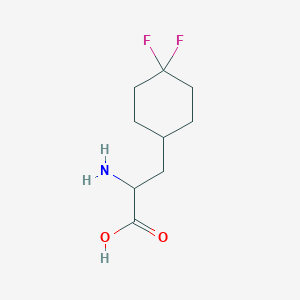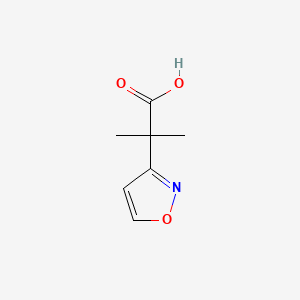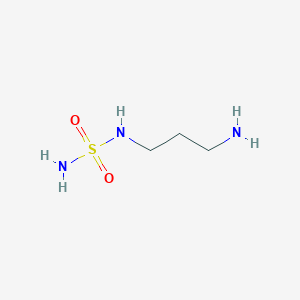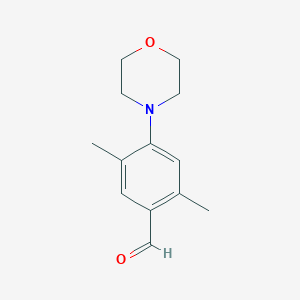
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde is an organic compound with the molecular formula C13H17NO2. It is a benzaldehyde derivative where the benzene ring is substituted with two methyl groups and a morpholine ring. This compound is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an organic solvent such as dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2,5-Dimethyl-4-(4-morpholinyl)benzoic acid.
Reduction: 2,5-Dimethyl-4-(4-morpholinyl)benzyl alcohol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Morpholinyl)benzaldehyde: Lacks the two methyl groups present in 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde.
2,5-Dimethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of the morpholine ring.
4-(1-Piperidinyl)benzaldehyde: Contains a piperidine ring instead of the morpholine ring.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the two methyl groups on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
886501-42-4 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-morpholin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-10-8-13(11(2)7-12(10)9-15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 |
Clave InChI |
ZJHQSXWPQCWMGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2CCOCC2)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
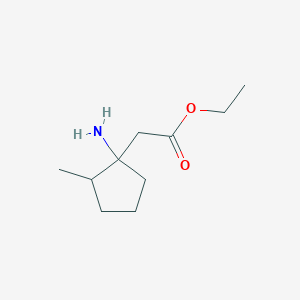
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
